molecular formula C11H18N2O3S B8121981 tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate

tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate

Cat. No.: B8121981
M. Wt: 258.34 g/mol
InChI Key: VFRZUNQGMFJYBO-UHFFFAOYSA-N
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Description

tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate: is a heterocyclic compound that features a fused thiazine and pyrrolo ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the oxo functional group adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate typically involves the annulation of the thiazine ring to a pyrrolo ring system. One common method involves the condensation of a suitable thiazole precursor with a pyrrolo derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of microreactors and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form more complex derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

tert-butyl 3-oxo-4a,5,7,7a-tetrahydro-4H-pyrrolo[3,4-b][1,4]thiazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)16-10(15)13-4-7-8(5-13)17-6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRZUNQGMFJYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)SCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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